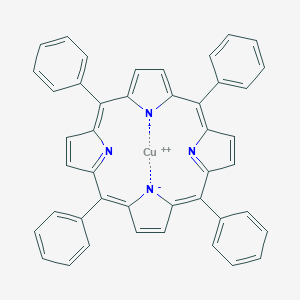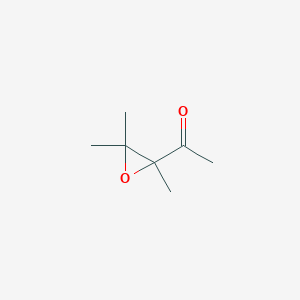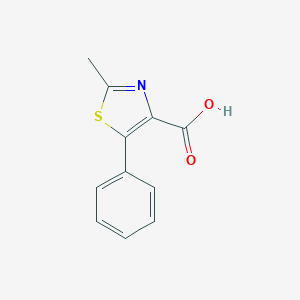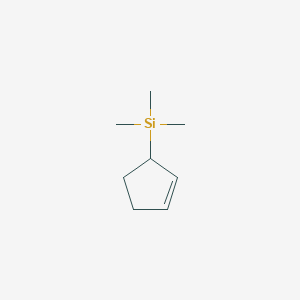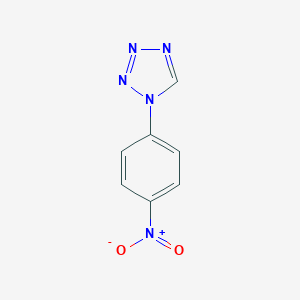![molecular formula C10H14 B082842 Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)- CAS No. 13234-21-4](/img/structure/B82842.png)
Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)- is a type of organic compound that is commonly known as alpha-pinene. This compound is found in many plants, including coniferous trees, and has a distinct pine-like odor. Alpha-pinene is widely used in the fragrance and flavor industries, but it also has several potential scientific research applications. In
Mécanisme D'action
The exact mechanism of action of alpha-pinene is not fully understood, but it is believed to act on several molecular targets, including the cannabinoid receptors, the transient receptor potential (TRP) channels, and the gamma-aminobutyric acid (GABA) receptors. Alpha-pinene has also been shown to modulate the activity of several enzymes and transcription factors, which may contribute to its pharmacological effects.
Effets Biochimiques Et Physiologiques
Alpha-pinene has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to have antimicrobial and antioxidant properties, which may contribute to its use as a food preservative. Alpha-pinene has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using alpha-pinene in lab experiments is its low toxicity and high availability. It is also relatively inexpensive and easy to synthesize. However, one of the main limitations of using alpha-pinene is its volatility, which may make it difficult to control its concentration in experimental settings. Additionally, alpha-pinene may interact with other compounds in complex biological systems, which may complicate its use in certain experiments.
Orientations Futures
There are several potential future directions for research on alpha-pinene, including its use as a drug delivery agent, its potential therapeutic effects in the treatment of various diseases, and its use as a food preservative. Further studies are needed to fully understand the mechanism of action of alpha-pinene and its potential therapeutic effects. Additionally, more research is needed to explore the safety and efficacy of alpha-pinene in human clinical trials.
Méthodes De Synthèse
Alpha-pinene can be synthesized through several methods, including the catalytic isomerization of beta-pinene, the reduction of limonene, and the hydrolysis of camphene. The most common method of synthesizing alpha-pinene is through the distillation of turpentine oil, which is a byproduct of the pulp and paper industry. Turpentine oil contains approximately 40% alpha-pinene, which can be isolated through fractional distillation.
Applications De Recherche Scientifique
Alpha-pinene has several potential scientific research applications, including its use as an insecticide, a food preservative, and a drug delivery agent. Recent studies have also shown that alpha-pinene has anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
13234-21-4 |
|---|---|
Nom du produit |
Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)- |
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
5-prop-1-en-2-ylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3 |
Clé InChI |
DMGCMUYMJFRQSK-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2CC1C=C2 |
SMILES canonique |
CC(=C)C1CC2CC1C=C2 |
Synonymes |
5-Isopropenylnorborn-2-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




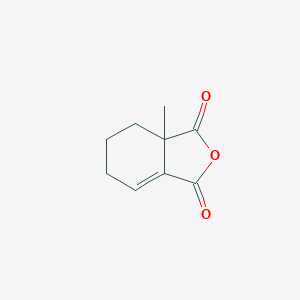
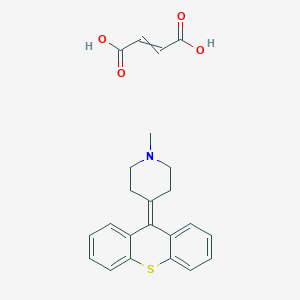
![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)
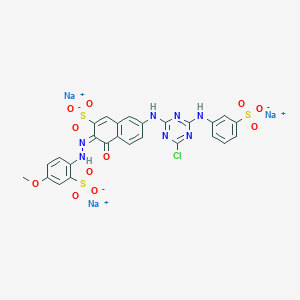
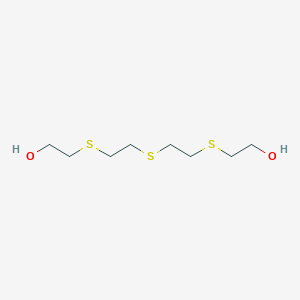
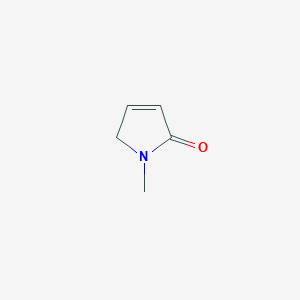
![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
